molecular formula C20H20N2O B12827769 5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide

5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B12827769
M. Wt: 304.4 g/mol
InChI Key: UVERBUNNCOKGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide is an organic compound belonging to the class of naphthalenes. This compound is known for its significant biological activity, particularly as a non-covalent inhibitor of the papain-like protease (PLPro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). Its molecular formula is C({20})H({20})N(_{2})O, and it has a molecular weight of 304.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while halogenation of the aromatic rings results in halogenated benzamides.

Scientific Research Applications

5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide involves inhibition of the papain-like protease (PLPro) of SARS-CoV. This enzyme is crucial for viral replication and immune evasion. By binding to the active site of PLPro, the compound prevents the protease from processing viral polyproteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methyl-N-(1-phenylethyl)benzamide: Similar structure but with a phenyl group instead of a naphthyl group.

    5-Amino-2-methyl-N-(1-(2-naphthyl)ethyl)benzamide: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness

The uniqueness of 5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide lies in its specific binding affinity and inhibitory activity against the PLPro of SARS-CoV. This makes it a valuable compound for antiviral research, particularly in the context of emerging coronavirus infections.

Properties

IUPAC Name

5-amino-2-methyl-N-(1-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVERBUNNCOKGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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